Isophenmetrazine Hydrochloride
Description
Isophenmetrazine Hydrochloride (CAS: 1350768-55-6) is a stereospecific phenylmorpholine derivative with the molecular formula (2S,5S)-5-methyl-2-phenylmorpholine hydrochloride. It functions as a therapeutic modulator of monoamine release and uptake, as described in the patent WO 2011146850 A1 . Its structural backbone consists of a morpholine ring substituted with a methyl group at position 5 and a phenyl group at position 2, with defined (2S,5S) stereochemistry. This compound is primarily utilized in research and therapeutic contexts for its monoaminergic activity .
Properties
Molecular Formula |
C₁₃H₁₉Cl |
|---|---|
Molecular Weight |
210.74 |
Synonyms |
(4-Methylcyclohexyl)benzene Hydrochloride; 1-Methyl-4-phenylcyclohexane Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The following table summarizes key structural differences among Isophenmetrazine Hydrochloride and analogs:
| Compound | Molecular Formula | Substituents/Modifications | Stereochemistry |
|---|---|---|---|
| Isophenmetrazine HCl | C₁₁H₁₆ClNO | 5-methyl, 2-phenyl | (2S,5S) |
| Phenmetrazine HCl | C₁₁H₁₅NO·HCl | 3-methyl, 2-phenyl | Not specified |
| 3-Chlorophenmetrazine HCl | C₁₁H₁₄ClNO·HCl | 3-chloro, 2-phenyl | Not specified |
| 3-Fluorophenmetrazine HCl | C₁₁H₁₄FNO·HCl | 3-fluoro, 2-phenyl | Not specified |
Key Observations :
Pharmacological and Therapeutic Profiles
This compound
- Mechanism: Modulates monoamine (e.g., dopamine, norepinephrine) release and uptake, suggesting applications in disorders like depression or ADHD .
Phenmetrazine Hydrochloride
- Mechanism: Central nervous system (CNS) stimulant with historical use as an anorectic. Acts via dopamine and norepinephrine reuptake inhibition .
Halogenated Derivatives (3-Chloro, 3-Fluoro)
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